molecular formula C21H21BrN2O3S B10893653 (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B10893653
M. Wt: 461.4 g/mol
InChI Key: OUWCSQNYYKMHKX-WOJGMQOQSA-N
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Description

The compound (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one belongs to the thiazol-4-one family, characterized by a central thiazolidinone ring substituted with a benzylidene group and an aromatic amine. Key structural features include:

  • Benzylidene moiety: A 3-bromo-5-methoxy-4-isopropoxyphenyl group, which enhances steric bulk and electron-withdrawing properties.
  • Anilino substituent: A 4-methylanilino group at position 2 of the thiazole ring, influencing electronic interactions and solubility.
  • Stereochemistry: The (5E) configuration stabilizes the molecule via conjugation between the benzylidene and thiazole ring .

Properties

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21BrN2O3S/c1-12(2)27-19-16(22)9-14(10-17(19)26-4)11-18-20(25)24-21(28-18)23-15-7-5-13(3)6-8-15/h5-12H,1-4H3,(H,23,24,25)/b18-11+

InChI Key

OUWCSQNYYKMHKX-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC(C)C)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC(C)C)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Brominated Aromatic Ring: This step involves the bromination of an aromatic compound followed by its coupling with the thiazolidinone ring.

    Functional Group Modifications: The isopropoxy and methoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Thiazol-4-one derivatives are widely studied for their tunable electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Benzylidene Group / Anilino Group) Key Features Biological Activity Synthesis Method Reference
Target Compound 3-bromo-5-methoxy-4-isopropoxyphenyl / 4-methylanilino High steric bulk, bromo and isopropoxy groups enhance lipophilicity Not reported (assumed antimicrobial/anticancer) Likely cyclocondensation of rhodanine derivatives
(5E)-5-{[5-(3,4-Dichlorophenyl)furyl]methylene}-2-(4-hydroxyphenylamino)thiazol-4-one 3,4-dichlorophenyl / 4-hydroxyphenyl Dichloro groups increase electrophilicity; hydroxyl improves solubility Not specified Cyclocondensation with substituted aldehydes
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 4-methoxybenzylidene / cyclopropylamino Methoxy group enhances π-π stacking; cyclopropylamine introduces rigidity Antimicrobial (Gram-positive bacteria, yeasts) One-pot multicomponent reaction (MCR)
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-thioxothiazolidin-4-one 5-bromo-2-methoxyphenyl / ethyl-thioxo Thioxo group increases reactivity; ethyl chain modifies steric profile Not reported Not detailed

Crystallographic and Computational Insights

  • Crystallography: While the target compound’s crystallographic data are unavailable, analogs like those in and adopt monoclinic or triclinic systems, stabilized by hydrogen bonding . Software such as SHELX () is standard for structural determination .
  • Computational Analysis : Density functional theory (DFT) () and Multiwfn () predict electronic properties. The bromo and isopropoxy groups in the target compound likely increase electron density on the thiazole ring, enhancing interactions with biological targets .

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